

# (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

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An In-Depth Technical Guide to **(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid** for Advanced Research Applications

## Executive Summary

**(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid** is a specialized bifunctional organic compound of significant interest to the pharmaceutical and chemical synthesis sectors. This guide provides a comprehensive technical overview of its core attributes, from fundamental physicochemical properties and a reasoned synthesis pathway to robust analytical methodologies for quality control. We delve into the compound's critical applications in drug discovery, primarily as a versatile building block in palladium-catalyzed cross-coupling reactions and as a potential pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in advanced research and development programs.

## Physicochemical Properties and Molecular Identification

The precise characterization of a reagent is the foundation of reproducible science. **(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid** is a substituted phenylboronic acid featuring a

chloro group and a hydrazinecarbonyl moiety. These substitutions impart specific steric and electronic properties that are highly valuable in molecular design.

The molecular formula is  $C_7H_7BClN_2O_3$ . Based on this, the calculated molecular weight is 214.41 g/mol .

Table 1: Core Physicochemical and Structural Data

Property	Value	Rationale & Significance
Molecular Formula	$C_7H_7BClN_2O_3$	Defines the elemental composition.
Molecular Weight	214.41 g/mol	Calculated from atomic weights; essential for all stoichiometric calculations.
IUPAC Name	(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid	Unambiguous chemical identifier based on systematic nomenclature.
Functional Groups	Boronic Acid [-B(OH) <sub>2</sub> ], Chloro [-Cl], Hydrazinecarbonyl [-C(O)NHNH <sub>2</sub> ]	The combination of these groups enables its use in Suzuki couplings, provides hydrogen bonding sites, and offers a reactive handle for further derivatization.

## Structural Diagram

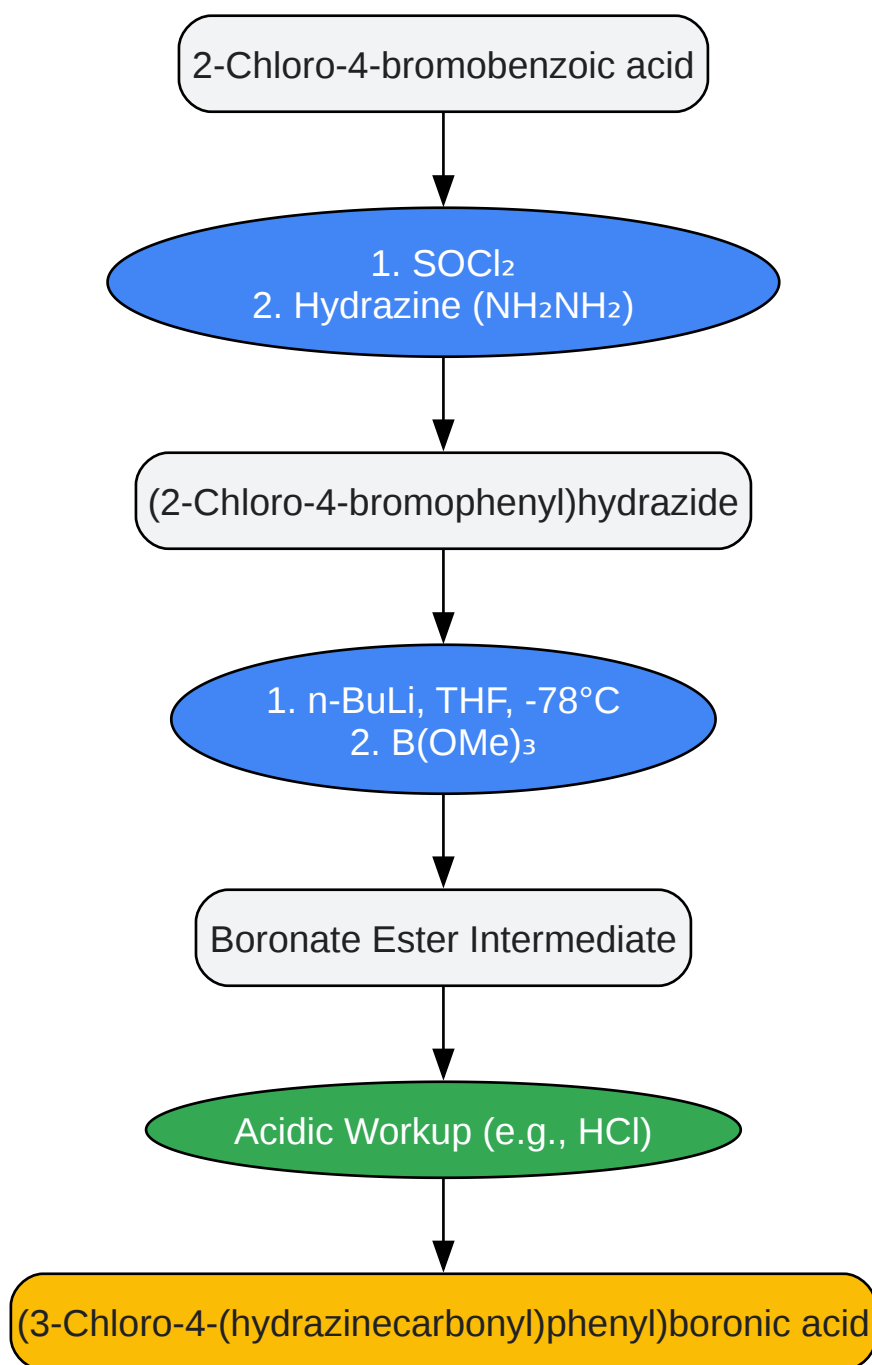
Caption: 2D structure of **(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid**.

## Proposed Synthesis Pathway and Rationale

While numerous methods exist for synthesizing arylboronic acids, a specific, documented pathway for this exact molecule is not prevalent.<sup>[1][2]</sup> A chemically sound and logical approach can be devised from commercially available starting materials, such as 4-amino-2-chlorobenzoic acid. This multi-step synthesis prioritizes robust and well-understood chemical transformations.

### The Causality Behind the Workflow:

- **Diazotization & Sandmeyer Reaction:** The initial conversion of the amine group to a hydrazine is not straightforward. A more robust pathway involves protecting the carboxylic acid, converting it to the acid chloride, reacting with hydrazine, and then introducing the boronic acid. An alternative starts with a bromo-precursor to introduce the boronic acid first via lithiation or Grignard formation.
- **Amide Formation:** Converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride,  $\text{SOCl}_2$ ) is a standard, high-yield method to facilitate amide bond formation with hydrazine.
- **Borylation via Lithiation:** The introduction of the boronic acid moiety is often achieved via a lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate).<sup>[2]</sup> This is a highly effective method for creating the C-B bond. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.



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Caption: Proposed synthetic workflow for the target compound.

## Quality Control and Analytical Methodologies

Ensuring the identity, purity, and stability of **(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid** is paramount for its successful application. A combination of chromatographic and

spectroscopic techniques provides a self-validating system for quality control.

## Purity Assessment via Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of boronic acids. However, the analysis is complicated by the potential for on-column hydrolysis of boronic acids and their common impurities, boronate esters and boroximes (anhydrides).[3] [4] The following protocol is designed to minimize these analytical artifacts.

### Experimental Protocol: HPLC Purity Analysis

- Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD).
- Column Selection (The Critical Choice): A column with reduced silanol activity is essential to prevent hydrolysis. A Waters XTerra MS C18 (4.6 x 150 mm, 3.5  $\mu$ m) is a proven choice.[5] [6] Standard silica-based C18 columns can catalyze degradation.
- Sample Preparation:
  - Accurately weigh ~5 mg of the compound.
  - Dissolve in 5 mL of aprotic diluent such as acetonitrile (ACN). Avoid aqueous or protic solvents like methanol, which can cause hydrolysis prior to injection.[4]
  - Vortex to ensure complete dissolution.
- Chromatographic Conditions:
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: Acetonitrile (ACN)
  - Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 30 °C

- Injection Volume: 5  $\mu$ L
- Detection: DAD, 254 nm
- Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The limit of quantitation (LOQ) should be established, typically around 0.05%.

Table 2: Optimized HPLC Parameters

Parameter	Setting	Rationale
Column	Waters XTerra MS C18	Minimizes on-column hydrolysis due to low silanol activity.[5][6]
Sample Diluent	Acetonitrile	Aprotic solvent prevents pre-injection sample degradation. [4]
Mobile Phase	Water/ACN with Formic Acid	Provides good peak shape and resolution for polar aromatic compounds.
Detection	DAD at 254 nm	The aromatic ring provides strong UV absorbance for sensitive detection.

## Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the molecular structure. A suite of experiments is required for full characterization.

$^1\text{H}$  NMR:

- Aromatic Region (7.0-8.5 ppm): Expect three distinct signals for the protons on the phenyl ring, showing characteristic ortho, meta, and para coupling patterns.

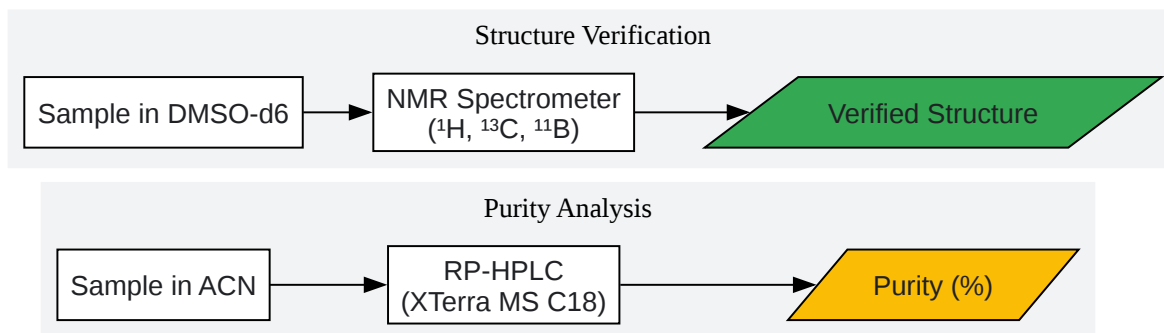
- Amide/Amine Protons (Variable): The -NH- and -NH<sub>2</sub> protons of the hydrazinecarbonyl group will appear as broad signals that may exchange with D<sub>2</sub>O. Their chemical shift is highly dependent on solvent and concentration.
- Boronic Acid Protons (Variable): The -B(OH)<sub>2</sub> protons are typically very broad and often not observed or can be exchanged with D<sub>2</sub>O.

#### <sup>13</sup>C NMR:

- Will show seven distinct carbon signals: four for the substituted aromatic ring, one for the C=O of the hydrazinecarbonyl group, and two for the carbons attached to the boronic acid and chlorine, respectively.

#### <sup>11</sup>B NMR:

- This experiment provides direct evidence for the boron-containing functional group.
- Expertise-Driven Insight: Boron has two NMR-active nuclei, <sup>11</sup>B (I=3/2, 80.1% abundance) and <sup>10</sup>B (I=3, 19.9% abundance). <sup>11</sup>B is preferred due to its higher sensitivity and smaller quadrupole moment, which results in sharper signals.<sup>[7]</sup>
- Expected Chemical Shift: For tricoordinate arylboronic acids, the <sup>11</sup>B chemical shift is expected in the range of +26 to +45 ppm.<sup>[8]</sup>
- Protocol Consideration: It is highly recommended to use quartz NMR tubes instead of standard borosilicate glass tubes. Borosilicate glass produces a very broad, large background signal that can obscure the analyte signal.<sup>[7]</sup>



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Caption: Integrated workflow for quality control analysis.

## Core Applications in Drug Discovery

The unique combination of functional groups in **(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid** makes it a powerful tool in medicinal chemistry.

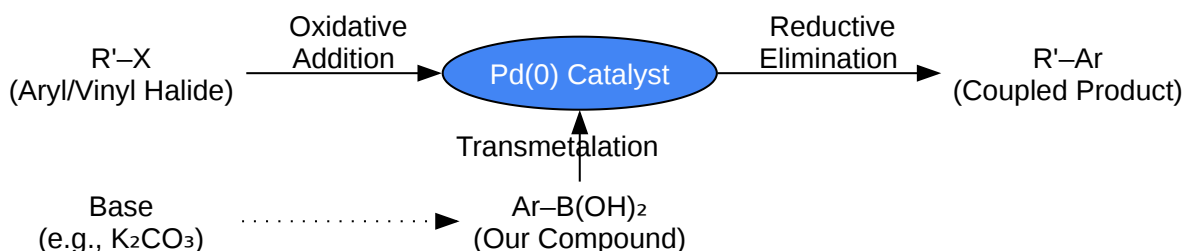
### Building Block for Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds. This reaction is a cornerstone of modern drug synthesis. This specific reagent allows for the coupling of the 3-chloro-4-(hydrazinecarbonyl)phenyl moiety to a wide range of aryl or vinyl halides and triflates.

Why this is important for drug development:

- **Structural Diversity:** It enables the rapid synthesis of large libraries of complex biaryl compounds, which is essential for structure-activity relationship (SAR) studies.
- **Modularity:** The hydrazinecarbonyl group can serve as a key hydrogen bond donor/acceptor or as a linker to attach other fragments, while the chlorine atom modifies the electronics and can provide a vector for further interactions within a protein binding pocket.





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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

## The Boronic Acid as a Covalent Pharmacophore

Beyond its role as a synthetic intermediate, the boronic acid group is an established pharmacophore. It can act as a transition-state analogue inhibitor, forming a reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes like serine proteases.<sup>[9][10]</sup>

- **Mechanism of Action:** The trigonal planar  $sp^2$ -hybridized boron atom readily accepts a lone pair from the serine hydroxyl, forming a stable, tetrahedral  $sp^3$ -hybridized boronate adduct. This mimics the tetrahedral intermediate of peptide bond hydrolysis.
- **FDA-Approved Precedent:** This mechanism is clinically validated. Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are boronic acid-containing proteasome inhibitors used to treat multiple myeloma.<sup>[9][11]</sup> Vaborbactam is a boronic acid-based  $\beta$ -lactamase inhibitor.<sup>[9]</sup> The presence of this functionality in the target molecule suggests its potential for direct use in inhibitor design.

## Handling and Storage

Proper handling is crucial for maintaining the integrity of boronic acids.

- **Storage:** Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.

- Anhydride Formation: Phenylboronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroximes.[12] While often in equilibrium in solution, the presence of significant boroxime content in the solid material can affect reactivity and requires accurate characterization. Storing the material dry mitigates this process.

## Conclusion

**(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid** is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its calculated molecular weight of 214.41 g/mol and its unique trifunctional structure provide medicinal chemists with a versatile platform for both molecular construction via Suzuki coupling and rational drug design leveraging the covalent inhibitory potential of the boronic acid moiety. The robust analytical and synthetic protocols outlined in this guide provide the necessary framework for its effective and reliable application, empowering scientists to accelerate the discovery of next-generation therapeutics.

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## References

1. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
2. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILICA: Ingenta Connect [ingentaconnect.com]
5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418432#3-chloro-4-hydrazinecarbonyl-phenyl-boronic-acid-molecular-weight]

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